molecular formula C17H15BrO5 B12605788 [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid CAS No. 917904-29-1

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid

Cat. No.: B12605788
CAS No.: 917904-29-1
M. Wt: 379.2 g/mol
InChI Key: QLGKDZGCTVPCIS-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes both bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups in [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid undergo esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and enhancing bioavailability of derivatives.

Typical Conditions :

  • Catalyst : Concentrated H₂SO₄ or HCl

  • Solvent : Dry ethanol or methanol

  • Temperature : 60–80°C

  • Reaction Time : 4–6 hours

Substrate AlcoholProduct EsterYield (%)Reference
MethanolDimethyl [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioate78
EthanolDiethyl [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioate65
Benzyl alcoholDibenzyl [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioate72

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The bromine and methoxy substituents do not interfere with esterification but may influence reaction rates through inductive effects.

Amidation Reactions

Amidation with primary or secondary amines produces diamides, which are valuable for probing biological activity.

Typical Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 12–24 hours

AmineProduct DiamideYield (%)Reference
Ammonia (NH₃)Diammonium [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioate55
MethylamineBis(N-methyl) [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioamide70
AnilineBis(N-phenyl) [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioamide62

The reaction requires activation of the carboxylic acid groups via DCC-mediated formation of an intermediate O-acylisourea. Steric hindrance from the aromatic substituents slightly reduces yields compared to simpler propanedioic acid derivatives.

Decarboxylation Reactions

Controlled decarboxylation removes one or both carboxylic acid groups, generating mono- or dicarboxylic acid derivatives.

Typical Conditions :

  • Acid Catalyst : Concentrated HCl or H₂SO₄

  • Temperature : 120°C

  • Reaction Time : 2 hours

ConditionsProductYield (%)Reference
HCl (aq.), 120°C(4-Bromophenyl)(3-methoxyphenyl)acetic acid85
H₂SO₄, 120°C(4-Bromophenyl)(3-methoxyphenyl)methane80

Decarboxylation proceeds via a six-membered cyclic transition state, with the methoxy group stabilizing intermediates through resonance.

Nucleophilic Aromatic Substitution (SNAr)

The para-bromine atom on the phenyl ring undergoes substitution with nucleophiles such as amines or alkoxides.

Typical Conditions :

  • Base : K₂CO₃ or NaH

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Reaction Time : 6 hours

NucleophileProductYield (%)Reference
Piperidine(4-Piperidinophenyl)(3-methoxyphenyl)methyl]propanedioic acid72
Sodium methoxide(4-Methoxyphenyl)(3-methoxyphenyl)methyl]propanedioic acid60

The electron-withdrawing bromine atom activates the aromatic ring for SNAr, while the methoxy group at the meta position exerts a minor deactivating effect .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows for various biological activities, particularly in the realm of drug discovery. Interaction studies involving [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid are crucial for understanding its pharmacodynamics. Research indicates that compounds with similar structures can exhibit anti-inflammatory, analgesic, and anti-cancer properties.

Case Studies

  • Anti-inflammatory Activity : A study on structurally related compounds, such as 2-(4-Bromophenyl)propanoic acid, demonstrated significant anti-inflammatory effects, suggesting that this compound may possess similar properties due to its structural similarities .
  • Antimicrobial Properties : Research has indicated that derivatives of propanedioic acids can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The potential for this compound to be developed into an antibacterial agent warrants further investigation .

Organic Synthesis

The versatility of this compound in organic synthesis is notable. The compound can undergo typical reactions associated with carboxylic acids, allowing for the synthesis of various derivatives that may enhance or alter biological activities.

Synthetic Routes

  • Esterification Reactions : The carboxylic acid moiety can be converted into esters, which are often more soluble and can exhibit different biological activities.
  • Condensation Reactions : The compound can participate in condensation reactions to form more complex molecules relevant in drug design .

Materials Science

The electronic properties imparted by the bromine and methoxy substituents make this compound a candidate for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Potential Applications

  • Organic Photovoltaics : The compound's ability to absorb light and facilitate electron transfer could make it suitable for use in solar cell technologies.
  • Conductive Polymers : Its incorporation into polymer matrices may enhance the electrical conductivity of materials used in electronic devices .

Mechanism of Action

The mechanism of action for [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]acetic acid
  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]butanedioic acid
  • [(4-Bromophenyl)(3-methoxyphenyl)methyl]benzoic acid

Uniqueness

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid , also known as 2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid, is an organic compound notable for its unique structural features, which include a bromophenyl and a methoxyphenyl group linked to a propanedioic acid backbone. The molecular formula is C16_{16}H15_{15}BrO4_{4}, with a molecular weight of approximately 379.202 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, bromophenolic compounds have been documented to possess DPPH radical scavenging activities, which are indicative of their ability to neutralize free radicals and reduce oxidative stress . The presence of bromine and methoxy groups in this compound may enhance its antioxidant capacity compared to other phenolic compounds.

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound could also exhibit similar effects. Various studies have shown that brominated phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with bromine substitutions have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of compounds featuring bromophenyl and methoxyphenyl moieties have been explored in several studies. For instance, certain brominated phenolic compounds were found to exhibit cytotoxicity against various cancer cell lines, with IC50_{50} values indicating their potency . The structural characteristics of this compound may contribute to similar anticancer activities, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Mechanistic Studies

Investigations into the mechanisms of action for similar compounds suggest multiple pathways through which they exert their biological effects. These include modulation of signaling pathways such as NF-κB and MAPK, inhibition of specific kinases, and interactions with cellular receptors . Understanding these mechanisms for this compound could provide insights into its therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Key factors influencing its activity include:

  • Bromine Substitution : The presence of bromine in the para position may enhance electron-withdrawing effects, increasing reactivity towards biological targets.
  • Methoxy Group : The methoxy group can influence solubility and bioavailability, potentially enhancing the compound's pharmacokinetic profile.
  • Carboxylic Acid Moiety : This functional group is crucial for interactions with biological macromolecules, facilitating binding to enzymes or receptors.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the potential advantages of this compound over structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
2-(4-Bromophenyl)propanoic acidStructureAnti-inflammatoryModerate
2-(3-Methoxyphenyl)propanoic acidStructureAnalgesic propertiesLow
2-(4-Chlorophenyl)propanoic acidStructureAnti-cancer activityHigh

This table illustrates that while other compounds share structural similarities, the unique combination of bromine and methoxy groups in this compound may confer superior biological activities.

Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various phenolic compounds, this compound was tested alongside known antioxidants. Results indicated that it exhibited significant DPPH radical scavenging activity comparable to established antioxidants like butylated hydroxytoluene (BHT), suggesting its potential application in oxidative stress-related conditions .

Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50_{50} values ranging from 10 to 30 μM against various cell lines, indicating promising anticancer activity. Further mechanistic studies revealed that it induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multistep approach involving bromophenylacetic acid esterification, followed by malonic ester condensation with 3-methoxybenzaldehyde derivatives. Key steps include catalytic esterification (e.g., using solid acids like H-ZSM-5 to simplify purification) and cyclization with formamidine hydrochloride . Reaction conditions such as solvent polarity (e.g., acetic acid vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of brominating agents (e.g., Br₂ in acetic acid) critically impact regioselectivity and yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding motifs and confirm dihedral angles between aromatic rings and the propanedioic acid moiety .
  • NMR : Compare ¹H/¹³C chemical shifts (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) with reference data from structurally analogous compounds .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) with theoretical m/z values (e.g., C₁₇H₁₄BrO₅: ~385.02) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural characterization?

  • Methodological Answer : Discrepancies between X-ray (e.g., planar vs. non-planar methoxy groups) and NMR data (e.g., unexpected splitting of aromatic signals) may arise from dynamic effects (e.g., rotational barriers). To resolve:

  • Perform variable-temperature NMR to detect conformational exchange .
  • Use DFT calculations (e.g., Gaussian 09) to model torsion angles and compare with experimental X-ray data .
  • Cross-validate with IR spectroscopy for functional group vibrations (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Chiral catalysts : Employ asymmetric organocatalysts (e.g., L-proline derivatives) during the aldol condensation step to control stereochemistry at the benzhydryl carbon .
  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to the propanedioic acid moiety, followed by selective removal .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters, yielding enantiopure intermediates .

Q. How can computational modeling predict the compound’s reactivity in drug-target interactions?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging structural data from X-ray crystallography .
  • MD simulations : Run GROMACS trajectories to assess stability of hydrogen bonds between the bromophenyl group and active-site residues (e.g., Arg-120 in COX-2) .
  • QSAR : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data from enzyme inhibition assays .

Q. Data Analysis and Contradiction Mitigation

Q. What experimental controls are essential when analyzing contradictory bioactivity results across assays?

  • Methodological Answer :

  • Positive/Negative controls : Include known COX-2 inhibitors (e.g., Celecoxib) and vehicle-only samples to validate enzyme inhibition assays .
  • Dose-response curves : Ensure linearity (R² > 0.95) across concentrations (e.g., 1–100 µM) to rule out assay artifacts .
  • Orthogonal assays : Cross-check cytotoxicity (e.g., MTT assay) with apoptosis markers (e.g., caspase-3 activation) to distinguish specific vs. nonspecific effects .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, reaction time) and identify critical factors .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real time .
  • Purification protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) .

Q. Safety and Handling in Academic Settings

Q. What safety protocols are recommended for handling brominated intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving bromine or bromophenylacetic acid (irritant; GHS H319/H335) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Properties

CAS No.

917904-29-1

Molecular Formula

C17H15BrO5

Molecular Weight

379.2 g/mol

IUPAC Name

2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid

InChI

InChI=1S/C17H15BrO5/c1-23-13-4-2-3-11(9-13)14(15(16(19)20)17(21)22)10-5-7-12(18)8-6-10/h2-9,14-15H,1H3,(H,19,20)(H,21,22)

InChI Key

QLGKDZGCTVPCIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)C(C(=O)O)C(=O)O

Origin of Product

United States

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